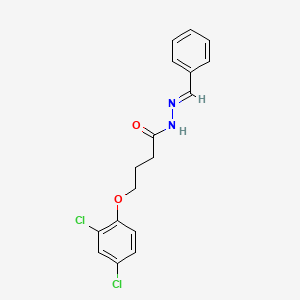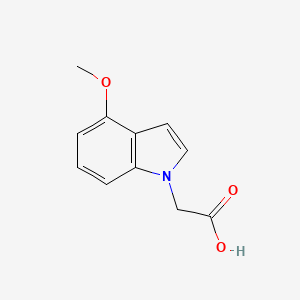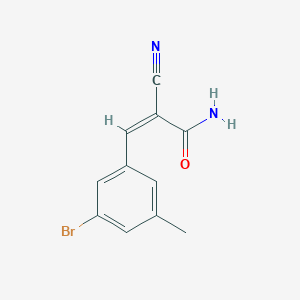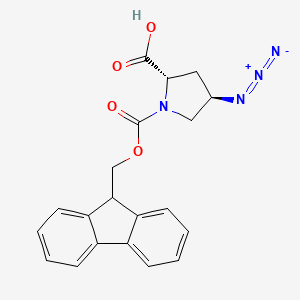
2,4-Difluoro-1-(trifluoromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Difluoro-1-(trifluoromethoxy)benzene is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It is an aryl trifluoromethyl ether .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the preparation of (trifluoromethoxy)benzene from 4-chloro-1-(trifluoromethoxy)benzene via hydrogenolysis . Another method involves the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen, which subsequently allows for the nucleophilic substitution by a fluoride .Molecular Structure Analysis
The molecular formula of this compound is C7H3F5O . Its molecular weight is 198.090 Da .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and can involve several steps. For example, one reaction involves the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen, which subsequently allows for the nucleophilic substitution by a fluoride .Physical And Chemical Properties Analysis
This compound has a vapor pressure of 41.3 mmHg at 25 °C. It is a liquid at room temperature with a refractive index of n20/D 1.406 (lit.) and a boiling point of 102 °C (lit.). Its density is 1.226 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación
Nucleophilic Trifluoromethoxylation
A study by Duran-Camacho et al. (2021) introduced an isolable pyridinium trifluoromethoxide salt from 4-dimethylaminopyridine and 2,4-dinitro(trifluoromethoxy)benzene. This salt serves as an effective source for SN2 reactions, creating trifluoromethyl ethers, highlighting its potential in synthesizing new organic compounds with trifluoromethoxy groups (Duran-Camacho et al., 2021).
Aliphatic Substrate Trifluoromethoxylation
Marrec et al. (2010) developed a method for direct trifluoromethoxylation of aliphatic substrates using 2,4-dinitro(trifluoromethoxy)benzene under microwave irradiation. This process facilitates the formation of aliphatic trifluoromethyl ethers, showcasing the versatility of difluoro(trifluoromethoxy)benzene derivatives in modifying aliphatic chains (Marrec et al., 2010).
Versatile Organic Synthesis Intermediates
Castagnetti and Schlosser (2001) explored (trifluoromethoxy)benzenes as intermediates for producing a variety of new organofluorine compounds. By treating these benzenes with sec-butyllithium and various electrophiles, they were able to synthesize ortho-substituted derivatives in excellent yields, demonstrating the compound's role as a versatile intermediate in organofluorine chemistry (Castagnetti & Schlosser, 2001).
Synthesis of Crystalline Polymers
Ikeda et al. (2000) conducted oxidative polymerization of 2,6-difluorophenol, leading to the formation of crystalline poly(2,6-difluoro-1,4-phenylene oxide). This research illustrates the potential of fluorinated benzene derivatives in creating new polymeric materials with unique properties, such as crystallinity and solvent resistance (Ikeda et al., 2000).
Mecanismo De Acción
Target of Action
It is known that this compound is used as a reagent in the suzuki–miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of Suzuki–Miyaura coupling, 2,4-Difluoro-1-(trifluoromethoxy)benzene likely interacts with its targets through a process known as transmetalation . This process involves the transfer of an organoboron reagent to a palladium (II) complex .
Biochemical Pathways
It’s known that the compound can be used as a source of trifluoromethoxide anion for the trifluoromethoxylation of arynes , which could potentially affect various biochemical pathways.
Result of Action
Its use in the trifluoromethoxylation of arynes suggests that it may play a role in the synthesis of various organic compounds .
Action Environment
It’s known that the compound is stable under ambient temperature , suggesting that it may be relatively resistant to environmental changes.
Safety and Hazards
Propiedades
IUPAC Name |
2,4-difluoro-1-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F5O/c8-4-1-2-6(5(9)3-4)13-7(10,11)12/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWYSKALMBDXKKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(benzyloxy)phenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2796448.png)


![6-Methyl-3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B2796451.png)

![2-chloro-N-{1H-pyrazolo[3,4-b]pyridin-3-yl}acetamide](/img/structure/B2796454.png)
![[4-(1,3-Oxazol-4-ylmethyl)morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2796455.png)

![2-[[1-[2-(4,5-Dimethyl-6-oxopyrimidin-1-yl)acetyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2796458.png)
![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/no-structure.png)
![6-(2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2796462.png)

![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2796466.png)
